molecular formula C26H21NO6 B11996716 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B11996716
M. Wt: 443.4 g/mol
InChI Key: NIBGOVUZKQSLCH-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its complex structure, which includes a chromen ring system fused with a phenyl group and a benzyloxycarbonyl-protected amino propanoate moiety. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization.

    Introduction of the Benzyloxycarbonyl Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino propanoate is then coupled with the chromen derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-purity reagents, and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in methanol or sodium hydroxide in water.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amino derivatives.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its specific substitution pattern on the chromen ring and the presence of the benzyloxycarbonyl-protected amino propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H21NO6/c28-24(13-14-27-26(30)31-17-18-7-3-1-4-8-18)32-20-11-12-21-22(19-9-5-2-6-10-19)16-25(29)33-23(21)15-20/h1-12,15-16H,13-14,17H2,(H,27,30)

InChI Key

NIBGOVUZKQSLCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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